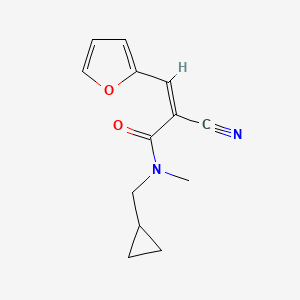
5-Bromo-2-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methylquinoline-4-carboxamide (BQCA) is a synthetic compound that belongs to the quinoline family. BQCA has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-Bromo-2-methylquinoline-4-carboxamide acts as a positive allosteric modulator of mGluR1 by binding to a site distinct from the glutamate binding site. This binding results in the enhancement of mGluR1 activity, leading to increased intracellular calcium release and activation of downstream signaling pathways. The exact mechanism of how this compound enhances mGluR1 activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models. It has also been reported to reduce anxiety-like behavior and alleviate neuropathic pain. This compound's effects on the central nervous system are thought to be due to its ability to enhance mGluR1 activity. This compound has also been shown to have anti-inflammatory effects in vitro, although its in vivo effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-methylquinoline-4-carboxamide's ability to enhance mGluR1 activity makes it a valuable tool for investigating the role of mGluR1 in various physiological processes. This compound can be used in vitro to study the effects of mGluR1 activation on intracellular signaling pathways. This compound can also be used in vivo to investigate the role of mGluR1 in cognitive function, anxiety, and pain. However, this compound's specificity for mGluR1 is still under investigation, and its off-target effects need to be carefully evaluated.
Zukünftige Richtungen
5-Bromo-2-methylquinoline-4-carboxamide's potential therapeutic applications make it an attractive target for drug development. Future research should focus on optimizing this compound's pharmacological properties, including its specificity for mGluR1 and its bioavailability. This compound's effects on other physiological processes, such as inflammation and metabolism, should also be investigated. Additionally, the potential of this compound as a tool for investigating the role of mGluR1 in various diseases, such as Alzheimer's disease and schizophrenia, should be explored.
Synthesemethoden
5-Bromo-2-methylquinoline-4-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-2-methylquinoline with isatoic anhydride in the presence of a base. Another method involves the reaction of 5-bromo-2-methylquinoline with 4-aminobenzoic acid in the presence of a coupling reagent. Both methods have been reported to yield this compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to act as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic transmission, plasticity, and learning and memory. This compound has been shown to enhance the activity of mGluR1, leading to improved cognitive function in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
5-bromo-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-6-5-7(11(13)15)10-8(12)3-2-4-9(10)14-6/h2-5H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCZLYTOVFKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)

![2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone](/img/structure/B7646509.png)
![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)


![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxo-4-pyrrolidin-1-ylbutanamide](/img/structure/B7646542.png)
![N-[3-(difluoromethoxy)pyridin-2-yl]acetamide](/img/structure/B7646545.png)
